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Compound of Interest

Compound Name: Arhalofenate

Cat. No.: B1666086

A detailed review of clinical trial data offers insights into the distinct mechanisms and
therapeutic outcomes of arhalofenate and allopurinol in the treatment of gout. While allopurinol
remains a cornerstone therapy by reducing uric acid production, arhalofenate presents a dual-
action approach by both promoting uric acid excretion and providing anti-inflammatory effects.
This guide synthesizes findings from key clinical trials to provide a comprehensive comparison
for researchers and drug development professionals.

Executive Summary

Clinical evaluation of arhalofenate and allopurinol reveals different profiles in efficacy and
mechanism of action for the management of gout. A pivotal Phase IIb clinical trial demonstrated
that arhalofenate at a dose of 800 mg significantly reduced the incidence of gout flares
compared to 300 mg of allopurinol. However, allopurinol was more effective at lowering serum
uric acid (sUA) levels. Arhalofenate's novelty lies in its dual functionality as a uricosuric and
anti-inflammatory agent, potentially offering a new therapeutic strategy for gout patients,
particularly those who experience recurrent flares.

Mechanism of Action

Arhalofenate and allopurinol employ distinct pharmacological pathways to manage
hyperuricemia and gout.

Arhalofenate: This investigational drug functions as a uricosuric agent by inhibiting the
reabsorption of uric acid in the kidneys. It specifically targets uric acid transporter 1 (URAT1),

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1666086?utm_src=pdf-interest
https://www.benchchem.com/product/b1666086?utm_src=pdf-body
https://www.benchchem.com/product/b1666086?utm_src=pdf-body
https://www.benchchem.com/product/b1666086?utm_src=pdf-body
https://www.benchchem.com/product/b1666086?utm_src=pdf-body
https://www.benchchem.com/product/b1666086?utm_src=pdf-body
https://www.benchchem.com/product/b1666086?utm_src=pdf-body
https://www.benchchem.com/product/b1666086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

organic anion transporter 4 (OAT4), and organic anion transporter 10 (OAT10).[1][2] By
blocking these transporters, arhalofenate increases the excretion of uric acid in the urine,
thereby lowering serum uric acid levels. Additionally, arhalofenate exhibits anti-inflammatory
properties by suppressing the release of interleukin-13 (IL-1(3), a key cytokine involved in the
acute inflammatory response characteristic of gout flares.[1] This dual mechanism of action
positions arhalofenate as a potential Urate-Lowering Anti-Flare Therapy (ULAFT).[3]

Allopurinol: As a xanthine oxidase inhibitor, allopurinol targets the final steps of purine
metabolism.[4][5][6] It competitively inhibits the enzyme xanthine oxidase, which is responsible
for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[4][5][6] By
reducing the production of uric acid, allopurinol effectively lowers sUA levels in the blood.[4] Its
active metabolite, oxypurinol, has a longer half-life and also contributes to the inhibition of
xanthine oxidase.[5][7]
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Caption: Signaling pathways of Arhalofenate and Allopurinol.

Clinical Trial Performance: Arhalofenate vs.
Allopurinol

A key 12-week, randomized, double-blind, placebo- and active-controlled Phase Ilb clinical trial
(NCT02063997) provides the most direct comparison between arhalofenate and allopurinol.
The study enrolled 239 patients with gout who had experienced at least three flares in the
previous year and had a serum uric acid level between 7.5 and 12 mg/dL.[1]

Efficacy Data

The primary efficacy endpoint of the trial was the incidence of gout flares. Secondary endpoints
included the change in serum uric acid levels.
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Efficacy
Outcome

Placebo

Arhalofenat

e 600 mg

Arhalofenat

e 800 mg

Allopurinol
300 mg

Allopurinol
300 mg +
Colchicine
0.6 mg

Gout Flare

Incidence(flar

es/patient-

year)

1.13

1.04

0.66

1.24

0.40

P-value vs.

Allopurinol
300 mg

NS

0.0056

<0.0001

P-value vs.

Placebo

0.049

Mean %
Change in
sUA from

Baseline

-0.9%

-12.5%

-16.5%

-28.8%

-24.9%

P-value vs.

Placebo

0.001

0.0001

% Patients
Achieving
SUA <6
mg/dL

0%

13.2%

11.8%

48.1%

34.0%

P-value vs.

Placebo

<0.001

<0.001

Data sourced from a 12-week Phase IIb clinical trial.[1][8]

The results indicate that 800 mg of arhalofenate was significantly more effective than 300 mg

of allopurinol in reducing the incidence of gout flares.[1] However, allopurinol demonstrated a

superior capacity for lowering serum uric acid levels, with a nearly two-fold greater reduction

compared to the higher dose of arhalofenate.[9]
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Safety and Tolerability

Both arhalofenate and allopurinol were generally well-tolerated in the Phase llb trial.

Allopurinol

Safety Placeb Arhalofenat  Arhalofenat Allopurinol 300 mg +

acebo

Outcome e 600 mg e 800 mg 300 mg Colchicine
0.6 mg

Any Adverse

43.5 42.1 39.5 45.8 447

Event (%)

Serious

Adverse 0 0 0 2.1 0

Events (%)

AEs Leading

to

_ . . 4.3 3.5 0 4.2 2.1

Discontinuati

on (%)

Urinary

0 0 1 0
Calculus (n)

Data sourced from a 12-week Phase IIb clinical trial.[1]

There were no meaningful differences in the overall incidence of adverse events between the
treatment groups.[1] Notably, no serious adverse events were attributed to arhalofenate.[1]
One case of urinary calculus (kidney stone) was reported in the allopurinol 300 mg group.[1]

Experimental Protocols

The pivotal Phase IIb clinical trial (NCT02063997) was a multicenter, randomized, double-blind,
placebo- and active-controlled study.

Patient Population: Eligible participants were adults with a diagnosis of gout who had
experienced at least three flares in the preceding year and had a baseline serum uric acid level
of 7.5 to 12 mg/dL.[1] Patients were required to have discontinued any urate-lowering therapy
and colchicine prior to enrollment.[3]
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Treatment Arms: Patients were randomized in a 2:2:2:2:1 ratio to one of five treatment arms for
12 weeks:[1]

Arhalofenate 600 mg once daily

Arhalofenate 800 mg once daily

Allopurinol 300 mg once daily

Allopurinol 300 mg plus colchicine 0.6 mg once daily

Placebo once daily
Endpoints:

e Primary Endpoint: The incidence of gout flares, defined as the number of flares divided by
the time of exposure.[1]

e Secondary Endpoint: The change in serum uric acid levels from baseline.[1]

Data Collection and Analysis: Gout flares were self-reported by patients using an electronic
diary. Serum uric acid levels were measured at baseline and at specified intervals throughout
the study. Statistical analyses were performed to compare the treatment groups.
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Clinical Trial Workflow (NCT02063997)

Patient Screening
(Gout diagnosis, 23 flares/year, sUA 7.5-12 mg/dL)

Randomization (2:2:2:2:1)

Treatment Arms

Arhalofenate 600 mg Arhalofenate 800 mg Allopurinol 300 mg flcli,)?gr:;z%esg%rpngg

12-Week Treatment Period

Primary & Secondary Endpoint Assessment

End of Study / Follow-up

Click to download full resolution via product page

Caption: Generalized workflow of the Phase llb clinical trial.

Conclusion

The comparison of arhalofenate and allopurinol in a head-to-head clinical trial provides
valuable data for the gout research and development community. Arhalofenate's unique dual
mechanism of urate-lowering and anti-inflammatory action translates to a significant reduction
in gout flares, a clinically important outcome for patients. While allopurinol remains a more
potent agent for sUA reduction, arhalofenate's favorable safety profile and novel mechanism
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suggest it could be a promising therapeutic option, potentially as a monotherapy for patients
with frequent flares or in combination with other urate-lowering therapies. Further Phase lll
trials are warranted to fully elucidate the long-term efficacy and safety of arhalofenate and its
place in the gout treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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